molecular formula C10H20ClN3O B1384089 1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea hydrochloride CAS No. 2060042-85-3

1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea hydrochloride

Cat. No. B1384089
CAS RN: 2060042-85-3
M. Wt: 233.74 g/mol
InChI Key: OZALTWWGVKGJLR-UHFFFAOYSA-N
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Description

The compound “1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea hydrochloride” is a chemical compound . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Chemical Reactions Analysis

The chemical reactions involving the 8-azabicyclo[3.2.1]octane scaffold have been studied . For instance, an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether have been reported .

Scientific Research Applications

    Organic Synthesis

    This compound is used as an important raw material and intermediate in organic synthesis .

    Pharmaceuticals

    It is also employed in the pharmaceutical field, possibly as a reference standard for testing .

    Agrochemicals

    The compound finds application in the agrochemical industry .

    Dyestuff Field

    It is used within the dyestuff field as well .

    Tropane Alkaloids Synthesis

    The 8-azabicyclo[3.2.1]octane scaffold, which is part of this compound’s structure, is central to the family of tropane alkaloids that have various biological activities .

    PI3K Inhibitors Development

    It is utilized for the development of PI3K inhibitors, which are a class of drugs that inhibit one or more of the phosphoinositide 3-kinase enzymes .

Thermo Fisher Scientific Biosynth RSC Publishing Chemical Book

properties

IUPAC Name

3-(8-azabicyclo[3.2.1]octan-3-yl)-1,1-dimethylurea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O.ClH/c1-13(2)10(14)12-9-5-7-3-4-8(6-9)11-7;/h7-9,11H,3-6H2,1-2H3,(H,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZALTWWGVKGJLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1CC2CCC(C1)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea hydrochloride

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